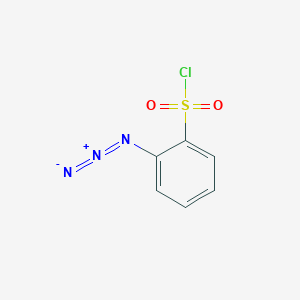

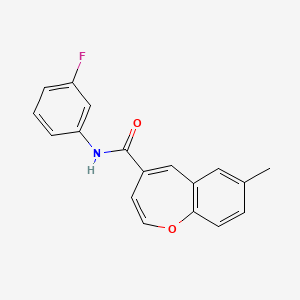

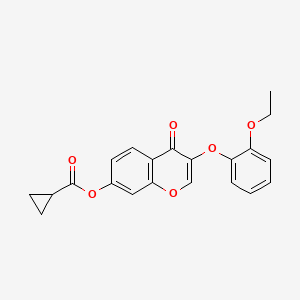

![molecular formula C13H13NO2S2 B2847488 Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate CAS No. 338414-93-0](/img/structure/B2847488.png)

Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate

Übersicht

Beschreibung

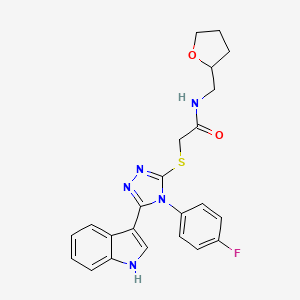

Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a chemical compound belonging to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound features a methyl group attached to the thiazole ring and a sulfanylbenzenecarboxylate moiety, making it a unique and versatile molecule in various scientific applications.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2-methyl-1,3-thiazol-4-ylmethanol and 2-mercaptobenzoic acid.

Reaction Steps: The reaction involves the formation of an ester bond between the thiazole derivative and the benzoic acid derivative. This can be achieved through a Fischer esterification process, where the carboxylic acid reacts with methanol in the presence of an acid catalyst.

Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the sulfanyl group to a sulfoxide or sulfone.

Reduction: Reduction reactions may target the thiazole ring, potentially leading to the formation of thiol derivatives.

Substitution: Substitution reactions can occur at various positions on the thiazole ring, introducing different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Thiol derivatives.

Substitution Products: Various substituted thiazoles.

Wirkmechanismus

Target of Action

Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate is a derivative of thiazole, a heterocyclic compound. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives are known to exhibit a broad spectrum of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways due to their broad spectrum of biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .

Action Environment

The compound should be stored at 28°c , indicating that temperature may influence its stability.

Wissenschaftliche Forschungsanwendungen

Chemistry: Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: The compound has shown potential as a bioactive molecule, with applications in studying enzyme inhibition and receptor binding. Medicine: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new therapeutic agents. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Vergleich Mit ähnlichen Verbindungen

2-Methyl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the sulfanylbenzenecarboxylate moiety.

2-Methylthiazole-4-carboxylate: Similar thiazole core but different substituents.

Uniqueness: Methyl 2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}benzenecarboxylate stands out due to its specific combination of functional groups, which confer unique chemical and biological properties compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for developing new drugs, industrial chemicals, and research tools.

Eigenschaften

IUPAC Name |

methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S2/c1-9-14-10(7-17-9)8-18-12-6-4-3-5-11(12)13(15)16-2/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMLZYIGEUGAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CSC2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601323015 | |

| Record name | methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

38.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49649024 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

338414-93-0 | |

| Record name | methyl 2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601323015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

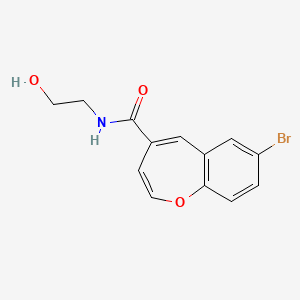

![3-(4-methylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2847413.png)

![N-([2,2'-bifuran]-5-ylmethyl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2847425.png)